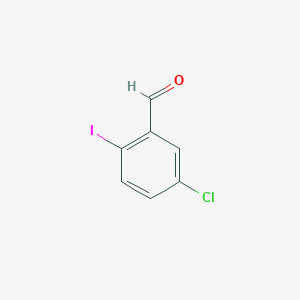

5-Chloro-2-iodobenzaldehyde

Descripción

Significance of Aryl Halides and Aldehyde Functionalities in Organic Chemistry

Aryl halides are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.me This structural feature makes them crucial intermediates in the synthesis of numerous organic materials, including pharmaceuticals and agrochemicals. fiveable.metaylorandfrancis.com The halogen atom can participate in a variety of reactions, most notably nucleophilic aromatic substitution and cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.mewikipedia.org The reactivity of the aryl halide is influenced by the nature of the halogen, with iodine generally being the most reactive. fiveable.me

The aldehyde functional group (R-CHO) is characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. wikipedia.orgchemistrytalk.org Aldehydes are highly reactive and participate in a wide range of chemical transformations, making them fundamental building blocks in organic synthesis. teachy.appmedium.com Key reactions involving aldehydes include nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols. wikipedia.orgmedium.com Their polarity also influences their physical properties, such as boiling points and solubility. teachy.ai

The combination of both an aryl halide and an aldehyde functionality within the same molecule, as seen in halogenated benzaldehydes, creates a powerful synthetic tool. This dual reactivity allows for sequential or selective transformations at either the halogen or the aldehyde group, providing access to a diverse range of complex molecular architectures.

Overview of Substituted Benzaldehydes as Versatile Synthetic Building Blocks

Substituted benzaldehydes are aromatic aldehydes that bear one or more substituents on the benzene (B151609) ring. These substituents can significantly influence the reactivity of the aldehyde group and provide additional sites for chemical modification. This makes them exceptionally versatile building blocks in organic synthesis. researchgate.netchemicalpapers.com

The nature and position of the substituents on the aromatic ring can be strategically chosen to fine-tune the electronic and steric properties of the molecule. For instance, electron-withdrawing groups can increase the reactivity of the aldehyde towards nucleophiles, while bulky groups can introduce steric hindrance to direct reactions to specific sites.

The applications of substituted benzaldehydes are extensive and varied. They are used in the synthesis of:

Pharmaceuticals: Serving as key intermediates in the production of a wide range of drugs. medium.comiitk.ac.in

Agrochemicals: Utilized in the creation of pesticides, herbicides, and fungicides. libretexts.org

Flavors and Fragrances: Many substituted benzaldehydes possess characteristic aromas and are used in the food and perfume industries. teachy.appmedium.com

Polymers and Materials Science: They can be incorporated into the synthesis of novel polymers and functional materials. teachy.appsmolecule.com

The ability to introduce a wide variety of functional groups onto the benzaldehyde (B42025) scaffold through methods like cross-coupling reactions further enhances their utility as versatile building blocks. researchgate.netmdpi.comacs.org

Positioning of 5-Chloro-2-iodobenzaldehyde within Contemporary Chemical Research

This compound is a di-halogenated benzaldehyde that has garnered interest in modern chemical research due to its specific substitution pattern. The presence of two different halogens, a chloro group at the 5-position and a more reactive iodo group at the 2-position, allows for selective and sequential cross-coupling reactions. This differential reactivity is a key feature that makes this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds.

The aldehyde group at the 1-position provides a handle for a variety of transformations, including condensations, oxidations, and nucleophilic additions. This trifunctional nature of this compound makes it a highly versatile building block for constructing intricate molecular frameworks.

While specific, in-depth research applications for this compound are still emerging, its structural motifs are found in compounds investigated for various purposes. For instance, related halogenated benzaldehydes are utilized in the synthesis of molecules with potential biological activities. The strategic placement of the chloro and iodo substituents, combined with the reactive aldehyde, positions this compound as a promising starting material for the discovery and development of new pharmaceuticals and functional materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1001334-22-0 sigmaaldrich.combiosynth.comfluorochem.co.uk |

| Molecular Formula | C₇H₄ClIO sigmaaldrich.combiosynth.comnih.gov |

| Molecular Weight | 266.47 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJNLCSRPMRUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001334-22-0 | |

| Record name | 5-chloro-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Iodobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. For 5-Chloro-2-iodobenzaldehyde, the reactivity of this moiety is central to its synthetic utility.

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The partially positive carbon atom of the carbonyl group is an electrophilic center that readily reacts with nucleophiles.

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgkhanacademy.org In the case of this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation. wikipedia.orglibretexts.org

In a typical Claisen-Schmidt condensation, an enolizable ketone, such as acetophenone, is treated with a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration, often promoted by heat, to yield a chalcone derivative. The electron-withdrawing nature of the chloro and iodo substituents on the benzaldehyde (B42025) ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the enolate.

Table 1: Hypothetical Aldol Condensation of this compound with Acetophenone

| Reactant 1 | Reactant 2 | Product (Chalcone) |

| This compound | Acetophenone | (E)-1-(5-chloro-2-iodophenyl)-3-phenylprop-2-en-1-one |

This table represents a predicted outcome based on the principles of the Claisen-Schmidt condensation, as direct experimental data for this specific reaction was not found in the searched literature.

The Knoevenagel condensation is a variation of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds, such as malononitrile and ethyl cyanoacetate, possess acidic methylene protons due to the presence of two electron-withdrawing groups. jocpr.comnih.gov

The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or an amine salt, to form a stable carbanion. wikipedia.orgbhu.ac.in This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. The reactivity of the active methylene compound is a key factor, with malononitrile generally being more reactive than ethyl cyanoacetate. jocpr.com

Table 2: Potential Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Catalyst | Product |

| Malononitrile | Piperidine | 2-(5-chloro-2-iodobenzylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium (B1175870) Acetate | Ethyl 2-cyano-3-(5-chloro-2-iodophenyl)acrylate |

This table illustrates potential products based on the general mechanism of the Knoevenagel condensation, as specific experimental results for this compound were not available in the reviewed sources.

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. orientjchem.orgasianpubs.org This reaction is of significant importance due to the wide range of biological and industrial applications of the resulting imine compounds. The formation of a Schiff base from this compound would involve the nucleophilic addition of a primary amine to the carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). orientjchem.org

The reaction is typically catalyzed by an acid or a base and can often be performed under mild conditions. The electronic effects of the substituents on both the benzaldehyde and the aniline derivative can influence the rate and yield of the reaction. For instance, the reaction of 5-chloro-salicylaldehyde with various primary amines has been reported to proceed efficiently. nih.gov By analogy, this compound is expected to react readily with primary amines like aniline to form the corresponding N-benzylideneaniline derivative.

Table 3: Representative Schiff Base Formation from this compound

| Amine Reactant | Product (Schiff Base) |

| Aniline | N-(5-chloro-2-iodobenzylidene)aniline |

| p-Toluidine | N-(5-chloro-2-iodobenzylidene)-4-methylaniline |

The products listed are predicted based on the established reactivity of aldehydes with primary amines to form Schiff bases. Specific literature detailing these exact reactions with this compound was not identified.

Selective Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO4) in acidic or basic conditions being a powerful option. youtube.com The reaction of this compound with such an oxidizing agent would be expected to yield 5-chloro-2-iodobenzoic acid.

Conversely, the reduction of the aldehyde to a primary alcohol can be achieved using hydride reducing agents. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is commonly used for this purpose. ugm.ac.idrsc.orgnih.gov The reaction of this compound with sodium borohydride would result in the formation of (5-chloro-2-iodophenyl)methanol. The selectivity of NaBH4 is advantageous as it typically does not reduce other functional groups that might be present in more complex molecules. rsc.org

Table 4: Oxidation and Reduction Products of this compound

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 5-chloro-2-iodobenzoic acid |

| Reduction | Sodium Borohydride (NaBH4) | (5-chloro-2-iodophenyl)methanol |

This table outlines the expected products from standard oxidation and reduction reactions of aldehydes, applied to the specific case of this compound.

Thioester Formation via Coupling Reactions

Thioesters are sulfur analogs of esters and are important intermediates in organic synthesis and biochemistry. wikipedia.org One common method for the synthesis of thioesters involves the reaction of a carboxylic acid derivative, such as an acyl chloride, with a thiol. wikipedia.org Alternatively, thioesters can be prepared through various coupling reactions. While direct conversion of an aldehyde to a thioester is less common, it can be achieved through multi-step sequences. For instance, the aldehyde can first be oxidized to the corresponding carboxylic acid, which is then activated (e.g., as an acyl chloride) and reacted with a thiol.

Table 5: Potential Thioester Synthesis from a this compound Derivative

| This compound Derivative | Thiol Reactant | Product (Thioester) |

| 5-chloro-2-iodobenzoyl chloride | Thiophenol | S-phenyl 5-chloro-2-iodobenzothioate |

This table presents a plausible synthetic route to a thioester derived from this compound, proceeding through the corresponding acyl chloride.

Transformations Involving the Halogen Substituents

The presence of two different halogen atoms, iodine and chlorine, on the aromatic ring of this compound imparts a versatile reactivity profile to the molecule. The significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electronic environment created by the electron-withdrawing aldehyde group allows for selective transformations at these halogenated positions. This section explores key reactions that leverage this differential reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In substrates with multiple halide centers, such as this compound, these reactions can often be performed with high chemoselectivity. This selectivity is primarily governed by the relative rates of the oxidative addition step to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. libretexts.org The reactivity order for aryl halides is generally I > OTf > Br > Cl. libretexts.org Consequently, the carbon-iodine bond in this compound is expected to react preferentially over the more robust carbon-chlorine bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org For this compound, the reaction can be directed to selectively occur at the C-I bond. By carefully choosing the catalyst, ligands, and reaction conditions, the C-Cl bond can remain intact for subsequent transformations. Studies on similar dihalogenated aromatic compounds have demonstrated that coupling at the iodo-position can be achieved with high yields, leaving the chloro-substituent untouched. eurekaselect.comresearchgate.net For instance, using a standard catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine (B1218219) ligand, in the presence of a base, allows for the selective coupling of an arylboronic acid at the 2-position.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by oxidative addition. nih.gov Therefore, the same reactivity preference for the C-I bond is observed. The reaction of this compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base, would yield a 2-alkenyl-5-chlorobenzaldehyde derivative. wikipedia.orgnih.gov The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The Sonogashira coupling is highly efficient for aryl iodides and can be performed under mild conditions, often at room temperature. libretexts.orgbeilstein-journals.org When applied to this compound, the reaction selectively forms 2-alkynyl-5-chlorobenzaldehyde. The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. organic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand, Base (e.g., K₂CO₃) | 2-Aryl-5-chlorobenzaldehyde | High for C-I over C-Cl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-Alkenyl-5-chlorobenzaldehyde | High for C-I over C-Cl |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-5-chlorobenzaldehyde | High for C-I over C-Cl |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org The aldehyde functionality (-CHO) in this compound is a moderately electron-withdrawing group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The formation of this intermediate is typically the rate-determining step. youtube.com

In this compound, the iodine atom is ortho to the aldehyde group, and the chlorine atom is para. Both positions are therefore activated towards nucleophilic attack. The relative reactivity of the two halogen sites depends on two opposing factors:

Electronegativity and Bond Polarization: The C-Cl bond is more polarized than the C-I bond due to the higher electronegativity of chlorine. This makes the carbon atom attached to chlorine more electrophilic and susceptible to the initial nucleophilic attack, which is the slow step. youtube.comyoutube.com

Leaving Group Ability: The iodide ion (I⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base. This factor influences the second, fast step of the mechanism where the halide is expelled to restore aromaticity. chemistrysteps.com

In many SNAr reactions, the rate of reaction follows the order F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the greater electronegativity of the halogen. youtube.com Therefore, it is plausible that nucleophilic substitution could be favored at the C-Cl position, provided a sufficiently strong nucleophile (e.g., alkoxides, amines) is used under appropriate conditions. However, the weaker C-I bond can also lead to substitution at the 2-position, and the outcome can be highly dependent on the specific nucleophile, solvent, and temperature.

Selective Halogen Exchange Reactions

Halogen exchange (Halex) reactions provide a pathway to replace one halogen atom with another. These transformations can be valuable for modulating the reactivity of the aromatic ring for subsequent reactions. For instance, converting an iodo-substituent to a fluoro- or chloro-substituent can be achieved under specific conditions, often using metal salts. researchgate.net In the context of this compound, a selective exchange of the iodine atom would be the most synthetically useful transformation.

A Finkelstein-type reaction adapted for aryl halides, often catalyzed by copper(I) salts, could potentially be used to replace the iodine with bromine or chlorine. More modern methods for fluorination might involve heating with fluoride sources like KF or AgF, which has been shown to be effective for the exchange of iodine in certain heterocyclic systems. researchgate.net Such a reaction would yield 5-chloro-2-fluorobenzaldehyde, a valuable building block in its own right. The selectivity for the C-I bond is expected due to its lower bond energy compared to the C-Cl bond, making it more susceptible to cleavage and replacement.

Comprehensive Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. This section delves into the mechanistic aspects of reactions involving halogenated benzaldehydes, focusing on kinetics and the role of catalysts.

Kinetic Investigations and Rate-Determining Steps in Aldehyde Halogenation

While the title of this section refers to "aldehyde halogenation," this compound is already halogenated on the aromatic ring. The relevant kinetic investigations, therefore, pertain to the reactions this compound undergoes, rather than its formation via halogenation.

Kinetics of Cross-Coupling Reactions: As mentioned previously, for palladium-catalyzed cross-coupling reactions, the rate-determining step is generally the oxidative addition of the aryl halide to the Pd(0) center. libretexts.org Kinetic studies show that the reaction rate is dependent on the concentration of both the aryl halide and the palladium catalyst. The faster rate of oxidative addition for C-I bonds compared to C-Cl bonds is the kinetic basis for the high chemoselectivity observed in the reactions of this compound.

Influence of the Aldehyde Group: The aldehyde's C-H bond can also participate in or be affected by certain reaction pathways. For example, in some photo-catalyzed reactions involving benzaldehydes, a key step is hydrogen atom abstraction (HAT) from the aldehyde to form an acyl radical. acs.org However, kinetic isotope effect (KIE) studies in certain systems have shown that the cleavage of the aldehydic C-H bond is not always the rate-determining step, suggesting that subsequent steps, like radical cyclization, can be slower and more kinetically significant. acs.org

Role of Catalysts in Direct and Indirect Transformations

Catalysts are central to many of the transformations of this compound, enabling efficient and selective reactions under mild conditions.

Palladium Catalysts: In Suzuki, Heck, and Sonogashira reactions, the palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) species reacts with the C-I bond of this compound to form an arylpalladium(II) iodide complex. libretexts.org

Transmetalation (Suzuki, Sonogashira): The organoboron (Suzuki) or organocopper (from the alkyne and CuI in Sonogashira) species transfers its organic group to the palladium center, displacing the iodide. libretexts.orgorganic-chemistry.org

Migratory Insertion (Heck): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. nih.govlibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Elucidation of Enol and Enamine Intermediates in Carbonyl Reactions of this compound

Detailed mechanistic studies specifically elucidating the formation and role of enol and enamine intermediates in carbonyl reactions involving this compound are not extensively available in the current body of scientific literature. While the general principles of enol, enolate, and enamine chemistry are fundamental to understanding the reactivity of aldehydes, specific research findings detailing these pathways for this compound have not been reported.

Carbonyl compounds, including substituted benzaldehydes, can react through various intermediates depending on the reaction conditions. Enols and their corresponding anions, enolates, are key intermediates in reactions such as aldol condensations and α-halogenations, typically under basic or acidic conditions. nobelprize.org Enamines are formed from the reaction of an aldehyde or ketone with a secondary amine and serve as nucleophilic intermediates in organocatalytic transformations, including Michael additions and aldol-type reactions. nobelprize.orgchemrxiv.org

The reactivity of this compound in such reactions would be influenced by the electronic effects of its substituents. The chloro and iodo groups are both electron-withdrawing via induction and electron-donating through resonance. However, specific experimental data, such as reaction kinetics, spectroscopic identification of intermediates, or computational modeling of reaction pathways for this compound, is required to elucidate the precise nature and behavior of any potential enol or enamine intermediates. Without such dedicated studies, a detailed discussion remains speculative.

Further research is necessary to characterize the formation, stability, and reactivity of these intermediates for this compound, which would provide a clearer understanding of its behavior in various carbonyl reactions.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Iodobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Chloro-2-iodobenzaldehyde in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene (B151609) ring, typically appearing at a chemical shift (δ) between 9.8 and 10.5 ppm. cdnsciencepub.com The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. By analyzing the coupling constants (J), the signals can be assigned to the specific protons on the ring. The proton ortho to the iodine (H-3) is expected to be a doublet, the proton between the chlorine and iodine (H-4) a doublet of doublets, and the proton ortho to the chlorine (H-6) a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the downfield region of the spectrum, typically between 190 and 200 ppm for aromatic aldehydes. pressbooks.pub The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituents. The carbon bearing the iodine (C-2) will be significantly shifted upfield due to the heavy atom effect of iodine, while the carbon attached to chlorine (C-5) will be downfield. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehydic-H | 10.1 - 10.4 | s | - |

| H-3 | 7.8 - 8.0 | d | ~8.5 |

| H-4 | 7.5 - 7.7 | dd | ~8.5, ~2.5 |

| H-6 | 7.9 - 8.1 | d | ~2.5 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 190 - 193 |

| C-1 | 135 - 138 |

| C-2 (C-I) | 95 - 100 |

| C-3 | 139 - 142 |

| C-4 | 130 - 133 |

| C-5 (C-Cl) | 138 - 141 |

| C-6 | 128 - 131 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for this compound.

IR Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the stretching and bending vibrations of the functional groups. The most prominent band will be the C=O stretch of the aldehyde, which for aromatic aldehydes conjugated to a benzene ring, typically appears in the range of 1710-1685 cm⁻¹. pressbooks.pubspectroscopyonline.com The aromatic C-H stretching vibrations are expected to be observed around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. libretexts.org Characteristic absorptions for the C-Cl and C-I bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C-I and C-Cl stretching vibrations, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehydic C-H Stretch | 2850 - 2700 | Weak |

| C=O Stretch | 1705 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

| C-I Stretch | 600 - 500 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the benzene ring and the carbonyl group gives rise to characteristic absorption bands.

Two primary types of electronic transitions are expected: the π → π* transition of the aromatic system and the n → π* transition of the carbonyl group. The π → π* transitions are typically intense and occur at shorter wavelengths (higher energy). The n → π* transition of the carbonyl group is symmetry-forbidden, resulting in a weak absorption band at a longer wavelength (lower energy).

The presence of the chloro and iodo substituents on the benzene ring will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms.

Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent):

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 280 | High |

| n → π | 320 - 350 | Low |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound is expected to show a distinct molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (266.46 g/mol ). Due to the presence of chlorine, this peak will be accompanied by an isotopic peak (M+2) at m/z 268, with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29) to form a stable phenyl cation. libretexts.org The presence of the halogen atoms will also influence the fragmentation, with potential losses of Cl (M-35) and I (M-127) radicals.

Expected Fragments in the Mass Spectrum of this compound:

| m/z | Fragment Ion | Possible Loss |

| 266/268 | [C₇H₄ClIO]⁺ | Molecular Ion (M⁺) |

| 265/267 | [C₇H₃ClIO]⁺ | H• |

| 237/239 | [C₆H₄ClI]⁺ | CHO• |

| 139 | [C₇H₄IO]⁺ | Cl• |

| 111/113 | [C₆H₄Cl]⁺ | I• and CO |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Expected Solid-State Features:

C–H⋯O Hydrogen Bonds: The aldehydic hydrogen and aromatic hydrogens can form weak hydrogen bonds with the oxygen atom of the carbonyl group of neighboring molecules, leading to the formation of supramolecular chains or networks. nih.gov

Halogen Bonding: The iodine and chlorine atoms can participate in halogen bonding interactions (C–I⋯O and C–Cl⋯O) with the carbonyl oxygen of adjacent molecules.

These interactions collectively dictate the crystal packing and influence the macroscopic properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. For 5-Chloro-2-iodobenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), can elucidate a range of molecular properties. nih.gov These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties.

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. nih.gov For this compound, the electronegative oxygen, chlorine, and iodine atoms are expected to be regions of negative potential, while the hydrogen atoms and the aldehydic carbon are likely to be regions of positive potential.

| Parameter | Description | Typical Calculated Value Range for Similar Molecules (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 4.0 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I+A)/2 | 3.75 to 5.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 2.75 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of this compound in various environments, such as in solution.

For a molecule like this compound, MD simulations can be employed to:

Explore Conformational Flexibility: The aldehyde group and the carbon-iodine bond can exhibit rotational flexibility. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them.

Analyze Solvent Effects: By performing simulations in an explicit solvent (e.g., water or an organic solvent), it is possible to study how solvent molecules arrange around the solute and influence its conformation and dynamics.

Determine Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties such as the radius of gyration, which provides insight into the molecule's compactness.

The insights from MD simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and interactions with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that correlate the chemical structure of a compound with its reactivity. nih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression techniques to find a mathematical relationship between these descriptors and an experimentally measured reactivity parameter.

For this compound, QSRR modeling could be applied to predict various properties, such as its chromatographic retention time or its rate constant for a particular reaction. The process typically involves:

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and topological descriptors, are calculated for a set of related compounds.

Model Building: Using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a predictive model is constructed. nih.gov

Model Validation: The predictive power of the model is assessed using statistical methods such as cross-validation and by predicting the properties of a separate test set of compounds.

QSRR provides a valuable tool for predicting the properties of new or untested compounds based on their molecular structure, which can accelerate the process of chemical research and development.

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Hirshfeld Surface Analysis

Non-covalent interactions play a crucial role in determining the crystal packing and supramolecular assembly of molecules. In this compound, the presence of both chlorine and iodine atoms makes halogen bonding a particularly important interaction to consider. Halogen bonds are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site.

For a compound containing both chlorine and iodine, the Hirshfeld analysis would likely reveal significant contributions from:

H···I/I···H and H···Cl/Cl···H contacts: Representing hydrogen bonds.

I···I, I···Cl, and Cl···Cl contacts: Indicating the presence of halogen bonds.

C···H/H···C contacts: Arising from C-H···π interactions.

C···C contacts: Indicating π-π stacking interactions.

The analysis of these non-covalent interactions is essential for understanding the solid-state properties of this compound and for designing new materials with desired crystal structures.

| Interaction Type | Typical Contribution (%) to Hirshfeld Surface in Similar Compounds | Description |

|---|---|---|

| H···H | 30 - 50 | General van der Waals interactions. |

| H···I/I···H | 15 - 25 | Hydrogen bonding involving iodine. |

| H···Cl/Cl···H | 10 - 20 | Hydrogen bonding involving chlorine. |

| C···H/H···C | 10 - 20 | C-H···π interactions. |

| I···I / I···Cl | 5 - 15 | Halogen bonding. mdpi.com |

| C···C | 5 - 10 | π-π stacking interactions. |

Prediction and Characterization of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. rsc.orgchemrxiv.org For reactions involving this compound, these methods can be used to:

Identify Reaction Intermediates and Transition States: By searching the PES, it is possible to locate stable intermediates and the transition state structures that connect them.

Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can provide accurate estimates of these barriers. e3s-conferences.org

For example, in a nucleophilic addition to the aldehyde group of this compound, computational methods could be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation step. The calculated energies and structures would provide a detailed picture of the reaction pathway and help to explain the observed reactivity and selectivity. These theoretical predictions can guide experimental work and lead to a deeper understanding of the chemical transformations of this compound. rsc.org

Applications of 5 Chloro 2 Iodobenzaldehyde As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Systems and Ring Closure Reactions

5-Chloro-2-iodobenzaldehyde is a pivotal precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly those containing the isoindolinone core. Isoindolinones are significant structural motifs found in numerous biologically active natural products and pharmaceutical compounds. organic-chemistry.org The synthesis often involves the conversion of the aldehyde group to an amide, followed by an intramolecular cyclization reaction utilizing the reactive C-I bond.

A prominent strategy involves palladium-catalyzed intramolecular cyclization of 2-iodobenzamides, which can be readily prepared from this compound. organic-chemistry.org For instance, the aldehyde can be oxidized to the corresponding carboxylic acid and then coupled with an amine to form the 5-chloro-2-iodobenzamide (B2463402) intermediate. This intermediate can then undergo cyclization under mild conditions using a palladium catalyst, such as Pd₂(dba)₃ with a suitable ligand like Xantphos, to yield functionalized isoindolinones. organic-chemistry.org

Furthermore, tandem reactions that combine a Sonogashira coupling with a cyclization step provide an efficient route to complex isoindolinones. While research often highlights the use of 2-ethynylbenzamides, these precursors can be conceptually derived from 2-iodobenzamides (and thus from this compound) via an initial Sonogashira coupling. Subsequent palladium-catalyzed cyclocarbonylative reactions of these intermediates with aryl iodides can generate highly functionalized (E)-isoindolinones with high stereoselectivity. nih.govnih.gov These methods demonstrate the utility of the 2-iodo-benzaldehyde scaffold in constructing intricate heterocyclic frameworks through controlled, metal-catalyzed ring-closure reactions.

| Heterocyclic System | Synthetic Strategy | Key Reagents | Significance |

| 3-Acyl Isoindolin-1-ones | Pd-catalyzed intramolecular cyclization of 2-iodobenzamides | Pd₂(dba)₃, Xantphos, i-PrOH/Et₃N | Core of various natural products and pharmaceuticals. organic-chemistry.org |

| (E)-3-Alkylideneisoindolin-1-ones | Pd-catalyzed Sonogashira cyclocarbonylation | PdCl₂(PPh₃)₂, CO pressure | Atom-efficient synthesis of polyfunctionalized isoindolinones. nih.govnih.gov |

Precursor in the Synthesis of Advanced Organic Materials

The distinct electronic and reactive properties of this compound make it a valuable starting material for advanced organic materials designed for applications in optics, electronics, and porous materials science.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light strongly upon aggregation. nih.govresearchgate.net This effect is typically achieved in molecules with rotatable parts, where the restriction of intramolecular motion (RIM) in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel. researchgate.net Aldehyde-functionalized aromatic compounds are useful building blocks for AIE-active molecules, or "AIEgens."

While direct synthesis from this compound is not extensively documented in dedicated studies, its structure is ideally suited for creating AIEgens. The aldehyde group can be used in condensation reactions (e.g., Knoevenagel or Schiff base formation) to connect to other molecular fragments, while the iodo- and chloro-substituents allow for further elaboration via cross-coupling reactions to build up the sterically hindered structures typical of AIEgens, such as those based on tetraphenylethylene. nih.govnih.gov For example, modifying an aromatic core like anthracene (B1667546) with aldehyde groups has been shown to transform it from a molecule exhibiting aggregation-caused quenching to one with AIE properties. researchgate.net The steric hindrance and altered packing modes introduced by the aldehyde, along with the potential for forming intermolecular hydrogen bonds, contribute to the RIM mechanism. researchgate.net Therefore, this compound serves as a strategic starting point for creating novel luminogens where its reactive sites can be used to construct complex, propeller-shaped molecules that shine brightly in the solid state.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.orgresearchgate.net Their high surface area, tunable porosity, and structural regularity make them promising materials for gas storage, catalysis, and sensing. rsc.org The synthesis of COFs often relies on condensation reactions between multitopic monomers, with imine formation from aldehydes and amines being one of the most common and robust methods. researchgate.net

This compound is a suitable candidate as a functional monomer or a precursor to a monomer for COF synthesis. Aldehydes are key building blocks in the solvothermal or mechanochemical synthesis of COFs. rsc.org For example, dialdehydes are commonly condensed with amines like melamine (B1676169) to form highly stable, triazine-based COFs. nih.gov The presence of chloro and iodo groups on the benzaldehyde (B42025) ring offers unique advantages. These functional groups can be incorporated into the final COF structure, imparting specific electronic properties or serving as reactive sites for post-synthetic modification (PSM). rsc.org PSM is a powerful strategy to introduce new functionalities into a pre-formed COF without disrupting its crystalline framework, allowing for the tailoring of properties such as hydrophilicity, conductivity, or catalytic activity. rsc.org

| Material Type | Role of Aldehyde | Potential Advantage of this compound |

| AIE-Active Molecules | Building block for creating sterically hindered structures. | Iodo and chloro groups act as handles for cross-coupling to attach rotors. |

| Covalent Organic Frameworks (COFs) | Monomer for forming linkages (e.g., imine bonds). | Halogen groups can be retained for specific properties or used for post-synthetic modification. rsc.org |

Intermediate in the Synthesis of Bioactive Molecule Scaffolds for Chemical Research

The scaffold of this compound is a valuable starting point for the synthesis of molecules with potential therapeutic applications, particularly in the development of anticancer agents. Its utility lies in the ability to undergo selective transformations, most notably the Sonogashira cross-coupling reaction, to build complex molecular architectures. daneshyari.combeilstein-journals.org

This compound is a particularly relevant precursor for the synthesis of tubulin polymerization inhibitors. nih.govnih.gov Tubulin is a critical protein in cell division, and molecules that interfere with its function are potent anticancer agents. Many known tubulin inhibitors feature a substituted bi-aryl or aryl-heterocycle core. The 2-iodo-benzaldehyde structure allows for a Sonogashira coupling with a terminal alkyne, which can then be further modified or cyclized to create diverse scaffolds. For example, novel inhibitors based on the 2,7-diaryl- organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyrimidine skeleton have shown potent antiproliferative efficacy in the low nanomolar range and have been demonstrated to inhibit tubulin polymerization at the colchicine-binding site. nih.gov Similarly, indole-based structures are known to target tubulin, and the synthesis of these complex heterocycles often relies on building blocks that can be prepared from precursors like this compound. nih.govmdpi.com

The general synthetic strategy involves using the iodo group for a palladium-copper-catalyzed Sonogashira reaction to introduce a variety of substituted alkynes. The aldehyde can then be used as a handle for subsequent cyclization or condensation reactions to complete the heterocyclic core of the target bioactive molecule. The 5-chloro substituent often plays a crucial role in the molecule's interaction with its biological target and can significantly influence its potency.

| Target Class | Key Synthetic Reaction | Example Scaffold | Reported Activity (Analogues) |

| Tubulin Inhibitors | Sonogashira Coupling / Cyclization | 2,7-diaryl- organic-chemistry.orgnih.govnih.govtriazolo[1,5-a]pyrimidine | Low nanomolar antiproliferative efficacy on HeLa cells. nih.gov |

| Tubulin Inhibitors | Condensation / Cyclization | Indole-chalcone derivatives | Potent inhibition of tubulin polymerization (IC₅₀: ~2.7 µM). mdpi.com |

| EGFR Inhibitors | Multistep synthesis | Thiazolyl-pyrazoline hybrids | Kinase inhibition (IC₅₀) in the nanomolar to low micromolar range. dovepress.com |

Role in Catalyst and Ligand Design for Organometallic and Organocatalytic Systems

The design of effective ligands is central to the field of transition-metal-catalyzed reactions. sigmaaldrich.com this compound provides a versatile platform for the synthesis of novel ligands due to its multiple reactive sites.

A primary application is in the synthesis of Schiff base ligands. Schiff bases, or imines, are formed through the condensation reaction of an aldehyde with a primary amine. nih.gov These compounds are highly valuable in coordination chemistry as they can form stable complexes with a wide range of transition metals. researchgate.net By reacting this compound with various functionalized amines (e.g., 2-aminopyridine (B139424), amino acids), a library of P,N- or O,N-donor ligands can be generated. For example, a Schiff base synthesized from 3-chlorobenzaldehyde (B42229) and 2-aminopyridine readily forms a copper(II) complex that shows remarkable catalytic activity in Claisen-Schmidt condensation reactions for synthesizing chalcones. mdpi.com The resulting metal complexes have applications in various catalytic processes, including oxidations and aldol (B89426) condensations. researchgate.netnanobioletters.com

Additionally, the C-I bond can be used to synthesize phosphine (B1218219) ligands, which are arguably the most important class of ligands in organometallic catalysis. nih.govsigmaaldrich.com A standard method for C-P bond formation is the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a halophosphine (e.g., chlorodiphenylphosphine). The 2-iodo position of the starting material can be converted into the required organometallic nucleophile through lithium-halogen exchange or Grignard formation, which is then quenched with an electrophilic phosphorus source to generate an arylphosphine ligand. nih.gov The aldehyde group can be retained for further modification or to act as a secondary coordination site, leading to the creation of multidentate phosphine ligands. nih.govcardiff.ac.uk

| Ligand Type | Synthetic Reaction | Coordinating Atoms | Potential Catalytic Application |

| Schiff Base Ligands | Condensation of aldehyde with a primary amine | N, O | Oxidation, Condensation Reactions, Epoxidation. nih.govmdpi.com |

| Arylphosphine Ligands | C-I bond conversion to organometallic, then reaction with P-Cl source | P, O (from aldehyde) | Cross-Coupling Reactions (e.g., Suzuki, Negishi). nih.govsigmaaldrich.com |

Future Prospects and Emerging Research Avenues

Development of Highly Efficient, Sustainable, and Atom-Economical Synthetic Routes

The traditional synthesis of 5-Chloro-2-iodobenzaldehyde often involves the oxidation of the corresponding benzyl (B1604629) alcohol. One documented method utilizes pyridinium (B92312) dichromate (PDC), a common oxidizing agent. amazonaws.com While effective on a laboratory scale, this and similar methods employing stoichiometric, heavy-metal-based oxidants are increasingly falling out of favor due to concerns regarding their environmental impact, waste generation, and poor atom economy.

The future of this compound synthesis lies in the development of catalytic and more sustainable methodologies. Key areas of prospective research include:

Catalytic Oxidation: The use of transition-metal catalysts with environmentally benign oxidants like molecular oxygen or hydrogen peroxide represents a significant step forward. Research into robust and selective catalysts that can efficiently convert 5-chloro-2-iodobenzyl alcohol to the desired aldehyde without over-oxidation or side reactions is a critical goal.

Direct C-H Functionalization: A more atom-economical approach would involve the direct formylation of 1-chloro-4-iodobenzene. While challenging due to regioselectivity issues, advancements in directed C-H activation and functionalization could provide a direct and waste-minimizing route to this compound.

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for facile scale-up. nih.govresearchgate.netacs.orgrsc.orgresearchgate.net Developing a flow-based process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller manufacturing footprint.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Catalytic Oxidation | Reduced waste, use of greener oxidants | Development of selective and reusable catalysts |

| Direct C-H Formylation | High atom economy, shorter synthetic route | Design of regioselective catalytic systems |

| Continuous Flow Synthesis | Improved safety, scalability, and efficiency | Optimization of reactor design and reaction conditions |

Exploration of Novel Reactivity Patterns and Cascade Derivatization Strategies

The inherent reactivity of the aldehyde and the carbon-iodine bond in this compound provides a rich playground for exploring novel chemical transformations. Future research is expected to focus on harnessing this dual reactivity in elegant and efficient ways.

Tandem and Cascade Reactions: The development of one-pot reactions where multiple transformations occur sequentially without the isolation of intermediates is a major goal in modern organic synthesis. liberty.edu For this compound, this could involve an initial reaction at the aldehyde, followed by a transition-metal-catalyzed cross-coupling at the C-I bond, or vice versa. Such cascade reactions can rapidly build molecular complexity from a simple starting material.

Organometallic Transformations: The iodo group is a versatile handle for a wide array of organometallic reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Future work will likely explore the compatibility of these reactions with the aldehyde functionality, potentially requiring in situ protection/deprotection strategies or the use of milder reaction conditions.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the photochemical reactivity of this compound could uncover new reaction pathways and allow for transformations that are not accessible through traditional thermal methods.

| Reaction Type | Potential Outcome | Key Research Area |

| Cascade Reactions | Rapid increase in molecular complexity | Design of compatible catalytic systems for multi-step, one-pot processes |

| Advanced Cross-Coupling | Synthesis of diverse substituted biaryls, alkynes, and amines | Development of mild and functional-group-tolerant coupling conditions |

| Photoredox Catalysis | Novel bond formations and functionalizations | Exploration of excited-state reactivity and catalyst design |

Integration with Advanced Manufacturing Technologies and Automated Synthesis Platforms

The translation of novel synthetic routes from the laboratory to industrial production requires the integration of advanced manufacturing technologies. For a molecule like this compound and its derivatives, automation and continuous manufacturing will be key drivers of future development.

Automated Synthesis: Automated platforms can accelerate the discovery and optimization of new reactions and synthetic routes. sigmaaldrich.com By systematically varying reaction parameters, these systems can rapidly identify optimal conditions for the synthesis and derivatization of this compound, significantly reducing the time required for research and development.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools to monitor reaction progress in real-time is crucial for ensuring process control and product quality in a continuous manufacturing setting. This will be essential for the scale-up of any newly developed synthetic routes.

Machine Learning and AI: The use of artificial intelligence and machine learning algorithms can aid in the prediction of reaction outcomes, the design of novel synthetic pathways, and the optimization of reaction conditions, further accelerating the development of efficient and robust manufacturing processes.

Design of Next-Generation Functional Materials Utilizing the this compound Molecular Core

The rigid, well-defined structure of the this compound core, combined with its versatile functional handles, makes it an attractive building block for the design of novel functional materials.

Conjugated Polymers: Through polymerization reactions involving the aldehyde and iodo functionalities, this compound could be incorporated into conjugated polymers. The presence of the halogen atoms could be used to tune the electronic properties, solubility, and morphology of these materials, making them potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Porous Organic Frameworks (POFs): The rigid nature of the aromatic ring and the potential for forming stable linkages via the aldehyde group make this compound a candidate for the synthesis of porous organic frameworks. These materials have high surface areas and tunable pore sizes, with potential applications in gas storage, separation, and catalysis.

Molecular Sensors: The aldehyde group can be readily converted into various functional groups that can act as binding sites for specific analytes. By incorporating this molecular core into larger systems, it may be possible to design novel chemosensors for the detection of ions or small molecules.

| Material Class | Potential Application | Key Design Feature |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Tunable electronic properties via halogen substitution |

| Porous Organic Frameworks | Gas Storage, Catalysis | Rigid and predictable network formation |

| Molecular Sensors | Chemical Detection | Functionalizable aldehyde group for analyte binding |

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in large-scale iodination?

- Use flow chemistry to enhance heat and mass transfer, reducing side reactions.

- Monitor reaction progress via HPLC to identify intermediates (e.g., iodine radical formation).

- Optimize solvent polarity: Polar aprotic solvents (DMF) improve iodine solubility but may require scavengers to prevent aldehyde oxidation .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; iodine’s inductive effect deshields adjacent carbons (δ 140–160 ppm for C-I).

- IR : Strong C=O stretch at ~1700 cm⁻¹; C-Cl and C-I stretches below 600 cm⁻¹ (require FTIR with ATR accessory).

- Mass Spec : Molecular ion peak ([M⁺]) at m/z 266 (C₇H₄ClIO), with fragments at m/z 127 (loss of CHO) and m/z 91 (tropylium ion) .

Q. Advanced: How to resolve overlapping signals in NMR for structurally similar derivatives?

- Use 2D NMR (HSQC, HMBC) to assign coupling between aldehyde protons and aromatic carbons.

- Variable-temperature NMR reduces signal broadening caused by iodine’s quadrupolar relaxation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles (ANSI Z87.1), and lab coats. Use in a fume hood due to volatile aldehyde emissions.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite.

- Storage : Keep in amber glass under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation and oxidation .

Q. Advanced: How to mitigate risks during exothermic iodination reactions?

- Implement reaction calorimetry to monitor heat flow and adjust cooling rates.

- Use quenching agents (e.g., Na₂S₂O₃) to terminate unreacted iodine .

Basic: What are the primary applications of this compound in organic synthesis?

Methodological Answer:

Q. Advanced: How does the iodine substituent influence regioselectivity in C–H activation reactions?

- Iodine acts as a directing group in Pd-catalyzed C–H functionalization, favoring ortho-selectivity due to its large atomic radius and electron-withdrawing effect.

- Computational studies (DFT) show iodine’s σ-hole interactions stabilize transition states .

Basic: How to address contradictory solubility data in literature?

Methodological Answer:

- Reproducibility Check : Replicate experiments using solvents of documented purity (HPLC-grade).

- Temperature Control : Solubility in DCM varies significantly between 20°C and 25°C; use a thermostated bath.

- Documentation : Report solvent lot numbers and supplier details to identify batch-dependent variability .

Q. Advanced: What statistical methods validate inconsistencies in kinetic data?

- Apply Bland-Altman analysis to compare datasets.

- Use multivariate regression to isolate variables (e.g., trace moisture, oxygen levels) affecting reaction rates .

Advanced: How to design computational studies (DFT) for predicting reaction pathways?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-31G(d) for organic molecules; LANL2DZ basis set for iodine.

Transition State Search : Employ QST2 or NEB methods.

Solvent Effects : Include PCM models (e.g., THF) with SMD parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.